N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199895
InChI: InChI=1S/C21H24N4O3/c1-12(2)25-20-15(11-22-25)19(14-6-5-7-16(14)23-20)21(26)24-17-9-8-13(27-3)10-18(17)28-4/h8-12H,5-7H2,1-4H3,(H,24,26)
SMILES:
Molecular Formula: C21H24N4O3
Molecular Weight: 380.4 g/mol

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC20199895

Molecular Formula: C21H24N4O3

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide -

Specification

Molecular Formula C21H24N4O3
Molecular Weight 380.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide
Standard InChI InChI=1S/C21H24N4O3/c1-12(2)25-20-15(11-22-25)19(14-6-5-7-16(14)23-20)21(26)24-17-9-8-13(27-3)10-18(17)28-4/h8-12H,5-7H2,1-4H3,(H,24,26)
Standard InChI Key BNRMUVVRILEGMS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=C(C=C(C=C4)OC)OC

Introduction

Structural and Chemical Overview

The compound’s IUPAC name, N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide, reflects its multifunctional structure. Key features include:

  • Core framework: A cyclopenta[b]pyrazolo[4,3-e]pyridine system fused with a tetrahydrocyclopenta ring.

  • Substituents:

    • A 2,4-dimethoxyphenyl group attached via a carboxamide linkage.

    • A propan-2-yl (isopropyl) group at position 1.

  • Molecular formula: C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3 .

  • Molecular weight: 380.4 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3
Molecular weight380.4 g/mol
SMILESCOc1ccc(NC(=O)c2c3c(nc4c2cnn4C(C)C)CCC3)c(OC)c1
InChI KeyBNRMUVVRILEGMS-UHFFFAOYSA-N
Polar surface areaNot explicitly reported

Synthesis and Preparation

The synthesis of this compound involves multi-step reactions, though specific protocols remain proprietary. General strategies for analogous pyrazolo-pyridine carboxamides include:

  • Cyclization: Formation of the cyclopenta[b]pyrazolo core via [3+2] cycloaddition or condensation reactions.

  • Substitution: Introduction of the 2,4-dimethoxyphenyl group through carboxamide coupling.

  • Alkylation: Incorporation of the isopropyl group via nucleophilic substitution or reductive amination.

Key challenges include regioselectivity control during cyclization and optimization of reaction conditions (e.g., solvents, catalysts) to enhance yields.

Compound ClassTarget/SystemBiological ActivityReference
Tetrahydropyrido-pyrazolesTNF-α, CB₁ receptorsAntinociceptive, anti-inflammatory
Cyclopenta[c]pyrazolesN-type calcium channelsAnalgesic, pain management
Pyrazolo[4,3-c]pyridinesMycobacterium tuberculosisAntitubercular, pantothenate synthetase inhibition

Hypothesized Mechanisms

  • Neuropathic pain modulation: The isopropyl group may enhance lipophilicity, improving blood-brain barrier penetration, similar to cyclopenta[c]pyrazoles .

  • Antimicrobial activity: The carboxamide linkage could interact with bacterial enzymes (e.g., pantothenate synthetase) .

  • Anti-inflammatory effects: Methoxy groups may modulate cytokine release via TNF-α inhibition, as seen in tetrahydropyrido-pyrazoles .

Research Findings and Data

Structural Analogues

  • N-(3,5-Dimethoxyphenyl) derivatives: Exhibited antitubercular activity (MIC: 24.72 μM) against M. tuberculosis .

  • Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridines: Demonstrated CB₁ receptor activity (IC₅₀: 49.6 nM) and TNF-α inhibition (86.4% at 100 mg/kg) .

Synthetic Challenges

  • Stereochemical complexity: The tetrahydrocyclopenta ring necessitates precise stereochemical control during cyclization.

  • Solubility: Methoxy groups may reduce aqueous solubility, impacting bioavailability (logP ≈ 2.37–2.89 for analogs).

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